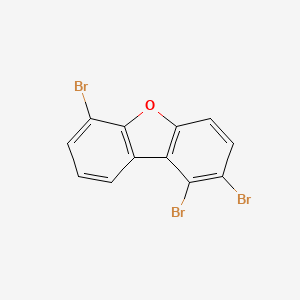
1,2,6-Tribromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a tricyclic aromatic compound. It is characterized by the presence of three bromine atoms at the 1, 2, and 6 positions on the dibenzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,6-Tribromo-dibenzofuran can be synthesized through several methods. One common approach involves the bromination of dibenzofuran using bromine or bromine-containing reagents under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,6-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed:
- Substituted dibenzofurans with various functional groups.
- Biaryl compounds through coupling reactions .
Wissenschaftliche Forschungsanwendungen
1,2,6-Tribromo-dibenzofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Its derivatives are investigated for potential biological activities, including anti-tumor and anti-viral properties
Wirkmechanismus
The mechanism of action of 1,2,6-tribromo-dibenzofuran depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of bromine atoms, which can be substituted or coupled with other functional groups. In materials science, its electronic properties are exploited for the development of semiconductors and LEDs .
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: The parent compound without bromine atoms.
1,2,3-Tribromo-dibenzofuran: Another brominated derivative with bromine atoms at different positions.
1,2,4-Tribromo-dibenzofuran: Similar to 1,2,6-tribromo-dibenzofuran but with bromine atoms at the 1, 2, and 4 positions.
Uniqueness: The 1, 2, and 6 positions allow for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
617707-36-5 |
|---|---|
Molekularformel |
C12H5Br3O |
Molekulargewicht |
404.88 g/mol |
IUPAC-Name |
1,2,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-4-5-9-10(11(7)15)6-2-1-3-8(14)12(6)16-9/h1-5H |
InChI-Schlüssel |
WYKYMAYURAXFIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


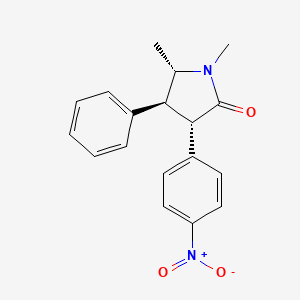
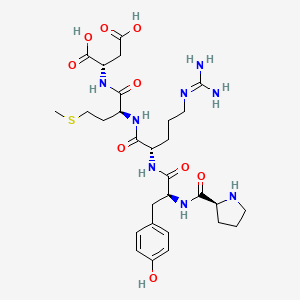
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)

![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)

![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)
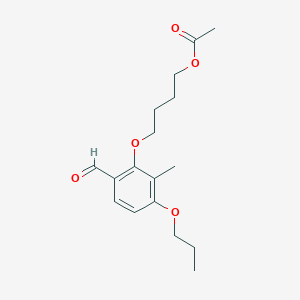
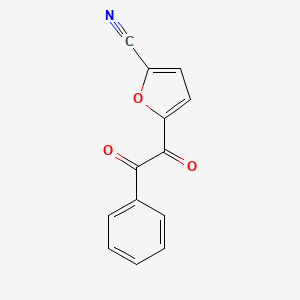
![Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-](/img/structure/B14221405.png)
